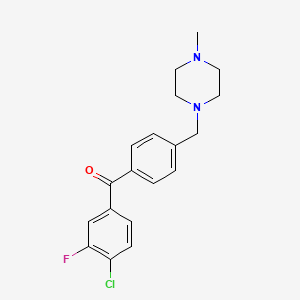

4-Chloro-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone

Descripción general

Descripción

4-Chloro-3-fluoro-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H20ClFN2O. It is known for its unique structure, which includes a benzophenone core substituted with chloro, fluoro, and piperazinomethyl groups. This compound is used in various scientific research applications due to its versatile chemical properties .

Métodos De Preparación

The synthesis of 4-Chloro-3-fluoro-4’-(4-methylpiperazinomethyl) benzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzophenone Core: The initial step involves the formation of the benzophenone core through a Friedel-Crafts acylation reaction.

Substitution Reactions: The chloro and fluoro groups are introduced via electrophilic aromatic substitution reactions.

Piperazinomethyl Group Addition:

Análisis De Reacciones Químicas

4-Chloro-3-fluoro-4’-(4-methylpiperazinomethyl) benzophenone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzophenone core to benzyl alcohol derivatives.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

- Antidepressant Activity : The compound's structure suggests potential interactions with neurotransmitter systems, particularly due to the presence of the piperazine moiety, which is commonly found in many antidepressants. Research indicates that derivatives of piperazine can modulate serotonin and dopamine receptors, suggesting that 4-Chloro-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone may exhibit similar properties .

- Anticancer Properties : Preliminary studies have indicated that benzophenone derivatives can possess anticancer activity. The ability of this compound to inhibit certain cancer cell lines has been explored, showing promise in targeting specific pathways involved in tumor growth and proliferation .

- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties. Certain studies have reported that benzophenone derivatives can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .

Material Science

UV Absorption and Photostability

- UV Filters : Due to its ability to absorb ultraviolet (UV) light, this compound is being explored as a UV filter in cosmetic formulations. Its stability under UV exposure makes it a suitable candidate for protecting skin from harmful UV radiation .

- Polymer Additive : The compound can be incorporated into polymers to enhance their resistance to UV degradation. This application is particularly relevant in the production of outdoor materials where prolonged exposure to sunlight can lead to material failure .

Research Tool

Chemical Probe

- Biochemical Studies : The compound serves as a chemical probe in various biochemical assays aimed at understanding receptor-ligand interactions. Its unique structure allows researchers to explore binding affinities and mechanisms of action related to specific biological targets .

- Synthesis of Derivatives : Researchers are also interested in synthesizing derivatives of this compound to explore structure-activity relationships (SAR). By modifying the piperazine or benzophenone moieties, scientists aim to enhance efficacy or reduce toxicity in pharmacological applications .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Chloro-3-fluoro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved depend on the specific biological context and the target molecules .

Comparación Con Compuestos Similares

4-Chloro-3-fluoro-4’-(4-methylpiperazinomethyl) benzophenone can be compared with similar compounds such as:

4-Chloro-3-fluoro-4’-(4-methylpiperazinomethyl) acetophenone: Similar structure but with an acetophenone core.

4-Chloro-3-fluoro-4’-(4-methylpiperazinomethyl) diphenylmethane: Similar structure but with a diphenylmethane core.

Actividad Biológica

4-Chloro-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone (CAS Number: 898783-83-0) is a synthetic compound with a complex structure that has garnered attention in various fields, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClFN2O. It features a benzophenone core with chloro and fluoro substituents, as well as a piperazinomethyl group. The presence of these functional groups is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 346.84 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| CAS Number | 898783-83-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structural similarity to other biologically active compounds allows it to modulate enzyme activity and receptor binding, which can lead to various pharmacological effects.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. This can result in altered physiological responses, making it a candidate for therapeutic applications.

- Receptor Binding : Its interaction with receptors may influence signaling pathways, contributing to its effects on cellular functions.

Biological Activity Studies

Research has demonstrated the compound's diverse biological activities, including:

- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been tested against breast cancer cells, showing promise in inhibiting cell proliferation.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.

- Enzyme Inhibition Assays : In vitro assays demonstrated that the compound inhibited the activity of certain kinases involved in cancer progression, supporting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-3-fluoro-4'-(4-methylpiperazinomethyl) acetophenone | Acetophenone core instead of benzophenone | Moderate anticancer activity |

| 4-Chloro-3-fluoro-4'-(4-methylpiperazinomethyl) diphenylmethane | Diphenylmethane core | Limited biological data available |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Chloro-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone, and how can reaction conditions be optimized?

Basic Research Focus

The synthesis typically involves multi-step reactions:

Friedel-Crafts Acylation : A benzophenone core is formed via electrophilic aromatic substitution, using Lewis acids like anhydrous AlCl₃ in nitrobenzene (reflux at 80–90°C) .

Halogenation : Chloro and fluoro groups are introduced via electrophilic substitution or nucleophilic displacement.

Piperazinomethyl Functionalization : The 4-methylpiperazine moiety is attached via Mannich reactions or nucleophilic substitution, often requiring protecting groups to avoid side reactions.

Critical Parameters :

- Catalyst Activity : AlCl₃ efficiency depends on moisture exclusion (use of calcium chloride guard tubes) .

- Solvent Choice : Nitrobenzene acts as both solvent and electron-deficient aromatic ring promoter in Friedel-Crafts steps .

- Purification : Steam distillation removes nitrobenzene, followed by recrystallization (ethanol is common) .

Q. How can conflicting biological activity data across different assays be systematically analyzed?

Advanced Research Focus

Contradictions often arise from assay-specific variables (e.g., cell lines, pH, incubation time). A methodological approach includes:

Orthogonal Validation : Use complementary assays (e.g., enzyme inhibition vs. cell viability assays) to confirm activity.

Dose-Response Curves : Compare EC₅₀/IC₅₀ values across platforms to identify potency trends.

Structural Interference Checks : Assess if the compound’s fluorescence/absorbance properties interfere with assay readouts (e.g., MTT assays).

Statistical Meta-Analysis : Apply tools like Bland-Altman plots to evaluate inter-assay variability .

Q. What spectroscopic and crystallographic techniques are critical for structural elucidation?

Basic Research Focus

NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chloro/fluoro chemical shifts).

X-Ray Diffraction : Resolves bond lengths (e.g., C–F: 1.357 Å) and dihedral angles (e.g., 57.45° between aromatic rings) .

Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 403.8 g/mol for C₁₉H₁₉ClFNO).

Advanced Tip : For non-crystalline samples, use DFT calculations to predict torsion angles and compare with experimental IR/Raman data .

Q. How can computational models predict structure-activity relationships (SAR) for derivatives?

Advanced Research Focus

Molecular Docking : Simulate interactions with target proteins (e.g., HIV-1 reverse transcriptase) using software like AutoDock.

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups (Cl, F) enhance binding to hydrophobic enzyme pockets .

MD Simulations : Assess metabolic stability by modeling cytochrome P450 interactions .

Q. What analytical methods ensure purity and reproducibility in pharmaceutical research?

Basic Research Focus

HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities like desmethyl byproducts .

TLC : Use silica gel plates (eluent: ethyl acetate/hexane) for rapid purity checks.

Elemental Analysis : Verify C/H/N ratios (±0.3% tolerance) .

Advanced Challenge : Detect trace isomers (e.g., 3-chloro vs. 4-chloro) via LC-MS/MS with MRM transitions .

Q. What strategies improve metabolic stability in preclinical studies?

Advanced Research Focus

In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperazine N-demethylation).

Isotope Labeling : Use ¹⁴C-labeled compounds to track metabolite formation via autoradiography.

Prodrug Design : Mask labile groups (e.g., hydroxyls) with acetyl or PEG moieties .

Q. How are intermolecular interactions in the crystal lattice characterized?

Advanced Research Focus

Hydrogen Bond Analysis : Identify O–H⋯O/N interactions using Mercury software (e.g., bond distances < 2.8 Å) .

Hirshfeld Surfaces : Quantify contact contributions (e.g., H⋯F vs. H⋯Cl interactions) .

Thermal Ellipsoids : Assess molecular rigidity from anisotropic displacement parameters in X-ray data .

Q. What substitution patterns on the benzophenone core are most impactful for antifungal activity?

Basic Research Focus

- Electron-Withdrawing Groups : Chloro/fluoro at positions 3 and 4 enhance lipophilicity, improving membrane penetration .

- Piperazine Moieties : The 4-methylpiperazinomethyl group at 4' increases solubility and hydrogen-bonding potential .

Advanced SAR Insight : Replace piperazine with morpholine to study ring size effects on target binding .

Propiedades

IUPAC Name |

(4-chloro-3-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)16-6-7-17(20)18(21)12-16/h2-7,12H,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYSTDJIONXCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642981 | |

| Record name | (4-Chloro-3-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-83-0 | |

| Record name | Methanone, (4-chloro-3-fluorophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.